molecular formula C8H4BrFN2 B15332775 7-Bromo-5-fluoroquinazoline

7-Bromo-5-fluoroquinazoline

Cat. No.: B15332775
M. Wt: 227.03 g/mol
InChI Key: ULJIDNMTAINEKN-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroquinazoline is a halogenated quinazoline derivative characterized by a fused bicyclic aromatic system. The bromine and fluorine substituents at positions 5 and 7 modulate electronic properties, enhancing lipophilicity and influencing binding interactions with biological targets.

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

7-bromo-5-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H

InChI Key

ULJIDNMTAINEKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CN=CN=C21)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the reaction of 5-fluoroquinazoline with bromine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

7-Bromo-5-fluoroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Quinazoline Derivatives

Quinazoline derivatives with halogen substitutions are pivotal in medicinal chemistry. Below is a comparison of key analogs:

Table 1: Comparison of Halogenated Quinazoline Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Features
7-Bromo-5-fluoroquinazoline C₈H₄BrFN₂ 241.03* 5-F, 7-Br High electronegativity; potential kinase inhibition
7-Bromo-2-chloro-5-fluoroquinazoline C₈H₃BrClFN₂ 261.48 2-Cl, 5-F, 7-Br Increased steric bulk; enhanced stability

*Note: Molar mass for this compound is calculated theoretically based on its formula.

Key Findings :

  • Fluorine at position 5 enhances electron-withdrawing effects, which may improve binding affinity in enzyme pockets.

Benzo[d]isoxazole Derivatives

Although structurally distinct from quinazolines, benzo[d]isoxazole derivatives share similarities in halogen substitution patterns. These compounds are often explored for their antimicrobial and anti-inflammatory properties.

Table 2: Comparison of Halogenated Benzo[d]isoxazoles

Compound Name Molecular Formula Molar Mass (g/mol) Similarity Score* Key Features
7-Bromo-5-chlorobenzo[d]isoxazole C₇H₃BrClNO 247.46 0.78 Compact structure; moderate polarity
3-Chloro-5-fluorobenzo[d]isoxazole C₇H₃ClFNO 171.56 0.79 Lower molar mass; higher solubility

*Similarity scores reflect structural resemblance to this compound (derived from ).

Key Findings :

  • Benzo[d]isoxazoles generally exhibit lower molar masses than quinazolines, favoring better solubility but reduced thermal stability.
  • The similarity score of 0.78–0.79 suggests moderate overlap in electronic properties, though core structural differences limit direct functional comparability .

Benzimidazole Derivatives

Benzimidazoles, another class of heterocycles, demonstrate distinct pharmacological profiles. For example, 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () features a carboxyl group and extended substituents, enabling hydrogen bonding and targeting protease enzymes.

Table 3: Benzimidazole vs. Quinazoline Features

Feature Quinazoline Derivatives Benzimidazole Derivatives
Core Structure Two nitrogen atoms at 1,3-positions Two nitrogen atoms at 1,3-positions (fused with benzene)
Common Applications Kinase inhibitors, anticancer Antiviral agents, proton pump inhibitors
Example Compound This compound 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid

Key Findings :

  • Benzimidazoles often incorporate functional groups like carboxylic acids, broadening their therapeutic scope compared to simpler quinazolines .
  • Quinazolines prioritize halogen substitutions for electronic modulation, whereas benzimidazoles leverage both halogens and hydrogen-bonding motifs.

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